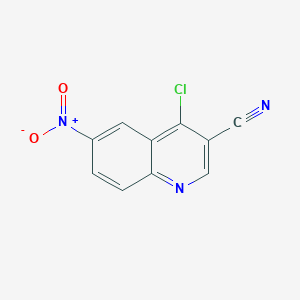![molecular formula C44H50N2O2 B1352639 2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] CAS No. 4782-17-6](/img/structure/B1352639.png)
2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]” is a chemical compound with the molecular formula C44H50N2O2 . It has a molecular weight of 638.9 g/mol . The compound is also known by several other names, including “5-(2,4,4-trimethylpentan-2-yl)-2-[4-[(E)-2-[4-[5-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-2-yl]phenyl]ethenyl]phenyl]-1,3-benzoxazole” and "Benzoxazole,2,2’- (1,2-ethenediyldi-4,1-phenylene)bis [5- (1,1,3,3-tetramethylbutyl)-" .
Molecular Structure Analysis
The molecular structure of “2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]” is quite complex. It includes multiple benzoxazole rings, which are aromatic organic compounds containing a benzene ring fused to an oxazole ring . The compound also contains vinylenedi-p-phenylene groups, which are unsaturated hydrocarbon groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]” include a melting point of 245-250°C and a predicted boiling point of 691.0±44.0 °C . The compound has a predicted density of 1.084±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Material Development
Researchers have developed novel methods to synthesize compounds with similar structures, focusing on high yields and structural characterization. For instance, a method to synthesize P-phenylene-2,2'-bis (5-aminobenzoxazole) was reported, highlighting the condensation techniques and the importance of reductive agents to suppress oxidation, achieving a high yield of 98% (Chen Xiangqun & Huang Yudong, 2004). This type of synthesis underlines the precision required in crafting complex organic molecules for specific material properties.
Optical and Electronic Properties
The exploration of optical and electronic properties in compounds with phenylene and vinylene segments has been a significant focus. For example, the synthesis and study of materials for organic light-emitting diodes (OLEDs) have demonstrated how structural variations can impact device performance. Compounds such as PDPyDP have been used in LEDs to study their efficiency and emission characteristics (Changsheng Wang et al., 2001). These studies contribute to the understanding of how specific organic structures can be optimized for light emission and electronic applications.
Photophysical Properties and Applications
The examination of photophysical properties has led to insights into the potential applications of these materials in photonics and nanotechnology. For instance, the study of piezochromic organic nanoparticles based on oligo(phenylene vinylenes) has revealed how shape and size can significantly affect optical properties, including fluorescent excitation and emission (Jianqiang Huo et al., 2015). These findings open avenues for the development of advanced materials for sensing, imaging, and display technologies.
Liquid Crystalline Properties for Advanced Materials
Research into liquid crystalline polyurethanes synthesized from phenylene derivatives has underscored the relationship between chemical structure, thermal properties, and liquid crystalline behavior (Xin Hao-bo et al., 2006). Such materials show promise for use in advanced displays, smart materials, and responsive systems, where temperature-dependent phase transitions can be utilized.
Eigenschaften
IUPAC Name |
5-(2,4,4-trimethylpentan-2-yl)-2-[4-[(E)-2-[4-[5-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-2-yl]phenyl]ethenyl]phenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N2O2/c1-41(2,3)27-43(7,8)33-21-23-37-35(25-33)45-39(47-37)31-17-13-29(14-18-31)11-12-30-15-19-32(20-16-30)40-46-36-26-34(22-24-38(36)48-40)44(9,10)28-42(4,5)6/h11-26H,27-28H2,1-10H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOYEJFZNXENT-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C(C)(C)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C(C)(C)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] | |
CAS RN |
4782-17-6 |
Source


|
| Record name | 2,2'-(Vinylenedi-p-phenylene)bis(5-tert-octylbenzoxazole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004782176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)












